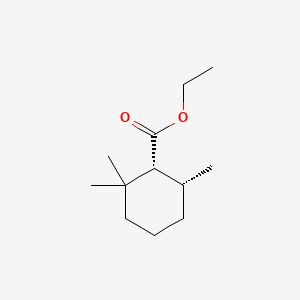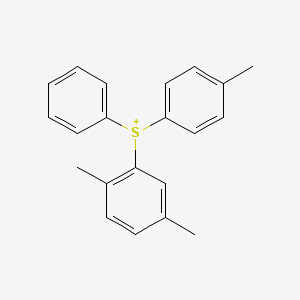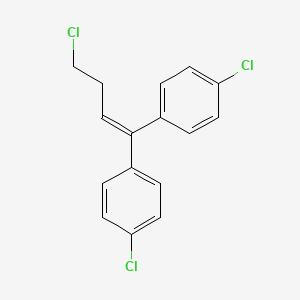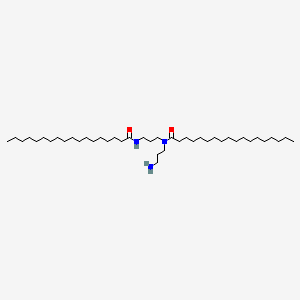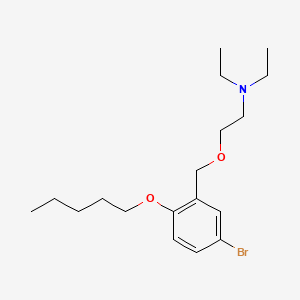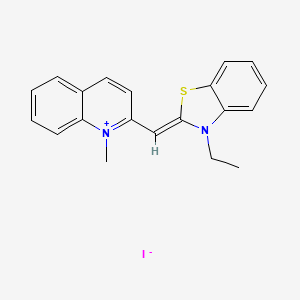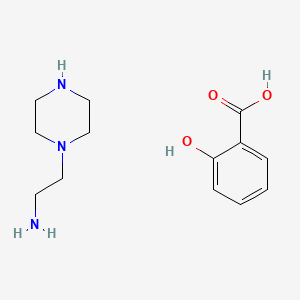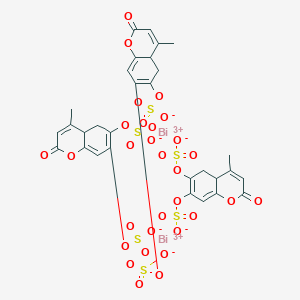
dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate is a complex organobismuth compound It features a bismuth core coordinated with a chromenyl sulfate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate typically involves the reaction of bismuth salts with chromenyl sulfate derivatives. One common method includes the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with sulfonyl chlorides in the presence of a base such as triethylamine in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
化学反応の分析
Types of Reactions
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its oxidation state and potentially leading to the formation of different bismuth oxides.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce a variety of organobismuth compounds with different ligands.
科学的研究の応用
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and potential therapeutic applications.
Industry: Its stability and reactivity make it suitable for various industrial applications, including catalysis and materials science.
作用機序
The mechanism by which dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The bismuth center can coordinate with various biological molecules, disrupting their normal function and leading to therapeutic effects. The chromenyl sulfate ligand also plays a role in modulating the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
Bismuth (4-methyl-2-oxo-2H-1-benzopyran-6,7-diyl)disulfate: This compound shares a similar chromenyl structure but differs in its coordination environment and reactivity.
Triorganylbismuth Compounds: These compounds feature three organic ligands coordinated to the bismuth center and are used in various synthetic applications.
Uniqueness
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate is unique due to its specific combination of a bismuth core with a chromenyl sulfate ligand. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
10042-50-9 |
|---|---|
分子式 |
C30H24Bi2O30S6 |
分子量 |
1474.9 g/mol |
IUPAC名 |
dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate |
InChI |
InChI=1S/3C10H10O10S2.2Bi/c3*1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;/h3*2,4,6H,3H2,1H3,(H,12,13,14)(H,15,16,17);;/q;;;2*+3/p-6 |
InChIキー |
XOOIDECCVQXLRL-UHFFFAOYSA-H |
正規SMILES |
CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Bi+3].[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


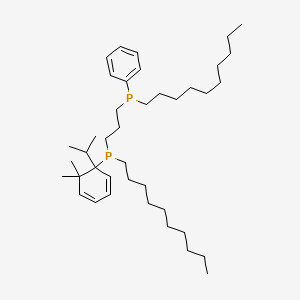
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)

